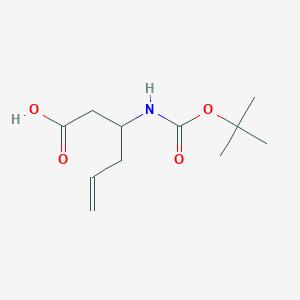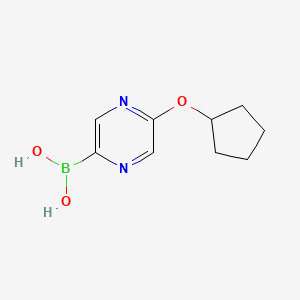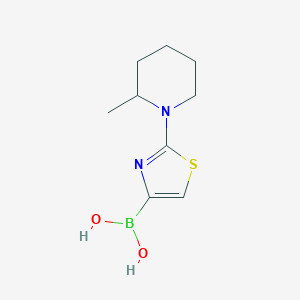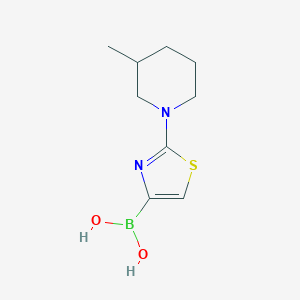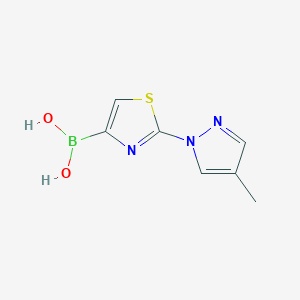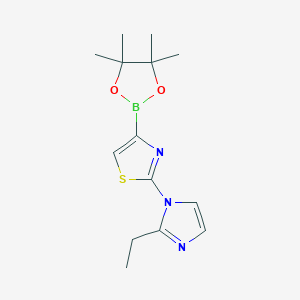
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (2-EBP) is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications, including biochemical and physiological effects. 2-EBP is a useful tool for researchers and scientists due to its ability to be synthesized in a relatively simple and cost-effective manner.
Aplicaciones Científicas De Investigación
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is used in a variety of scientific research applications. It is used as a tool to study the structure and function of proteins and other biomolecules. It is also used to study enzyme kinetics, drug-receptor interactions, and the effects of drugs on biological systems. In addition, it is used to study the effects of environmental stressors on biological systems.
Mecanismo De Acción
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has a number of mechanisms of action. It binds to the active site of enzymes, leading to the inhibition of their activity. It also binds to receptors on the surface of cells, leading to the activation of intracellular signaling pathways. Additionally, it binds to DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of drugs. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, leading to an increase in the absorption of glucose. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, leading to an increase in the absorption of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications, making it a useful tool for researchers. However, it also has some limitations. It is not stable in aqueous solutions and must be stored in an organic solvent. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research. One potential direction is to further explore its use as a tool to study the structure and function of proteins and other biomolecules. Additionally, it could be used to study the effects of environmental stressors on biological systems. Furthermore, it could be used to study the effects of drugs on biological systems. Finally, it could be used to study the mechanisms of drug-receptor interactions.
Métodos De Síntesis
The synthesis of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is a relatively simple process that can be completed in a few steps. First, the starting material, 2-ethylimidazole-4-boronic acid (2-EBA), is reacted with thiazole-4-boronic acid in the presence of a base such as sodium hydroxide. The reaction is then quenched with a solution of pinacol ester. The resulting product is then purified by recrystallization from an organic solvent such as methanol.
Propiedades
IUPAC Name |
2-(2-ethylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2S/c1-6-11-16-7-8-18(11)12-17-10(9-21-12)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZKVDIKGZLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
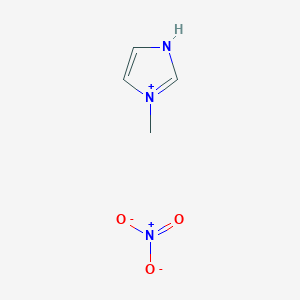
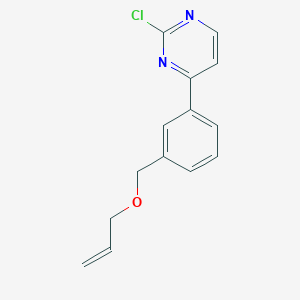
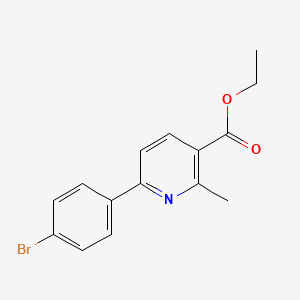


![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
